molecular formula C6H6N4 B2837276 7-Amino-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1396312-30-3

7-Amino-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B2837276
CAS No.: 1396312-30-3
M. Wt: 134.142
InChI Key: MWDPRMZMHGSFSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, antibacterial, and anticancer properties .

Mechanism of Action

Target of Action

7-Amino-[1,2,4]triazolo[1,5-a]pyridine is a part of the [1,2,4]triazolo[1,5-a]pyridine family, which is known to interact with various targets. These compounds have been found to act as inverse agonists for RORγt , inhibitors for PHD-1 , and inhibitors for JAK1 and JAK2 . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction .

Mode of Action

Compounds in the [1,2,4]triazolo[1,5-a]pyridine family have been shown to interact allosterically with their targets . This means they bind to a site on the target protein that is distinct from the active site, leading to conformational changes that can alter the protein’s activity .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those associated with its targets. For instance, inhibition of JAK1 and JAK2 can affect the JAK-STAT signaling pathway, which is involved in processes such as cell proliferation, differentiation, cell migration, and apoptosis .

Pharmacokinetics

Compounds in the [1,2,4]triazolo[1,5-a]pyridine family have been reported to have good oral bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would be crucial in determining their bioavailability and overall pharmacokinetic profile.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific target and pathway it affects. For example, if it acts as an inhibitor for JAK1 and JAK2, it could potentially lead to reduced inflammation and immune response by downregulating the JAK-STAT signaling pathway .

Chemical Reactions Analysis

Types of Reactions

7-Amino-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole ring.

    Substitution: Substituted derivatives at the amino group or triazole ring.

Scientific Research Applications

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-1-2-10-6(3-5)8-4-9-10/h1-4H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDPRMZMHGSFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396312-30-3
Record name 7-Amino-[1,2,4]triazolo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.